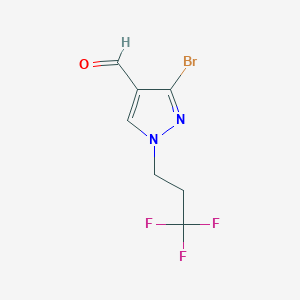
3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C7H5BrF3N2O This compound features a bromine atom, a trifluoropropyl group, and a pyrazole ring with a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde typically involves the bromination of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoropropyl groups can enhance the compound’s binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-carbaldehyde: Lacks the bromine atom, which may affect its binding affinity and reactivity.
Uniqueness: 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the bromine atom and the trifluoropropyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O/c8-6-5(4-14)3-13(12-6)2-1-7(9,10)11/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBUUXMYOIUMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
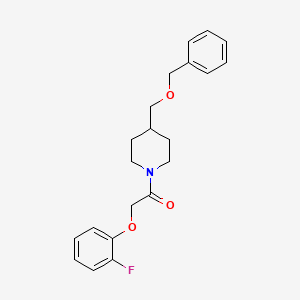
![N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2913000.png)
![N-{[4-(methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide](/img/structure/B2913001.png)
![7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913003.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2913007.png)
![2-[3-(1,2-diamino-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2913008.png)
![8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2913010.png)
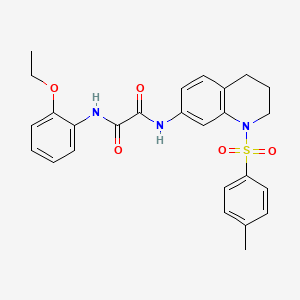
![5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2913014.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide](/img/structure/B2913015.png)
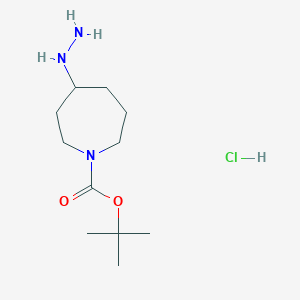
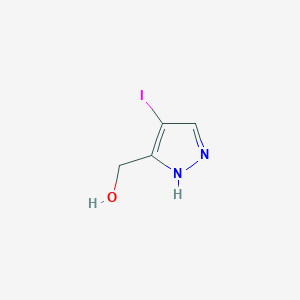
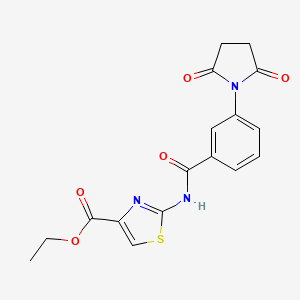
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2913019.png)
